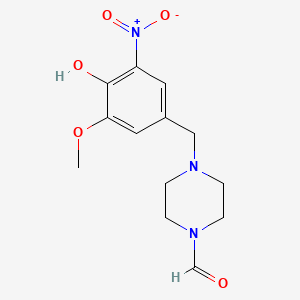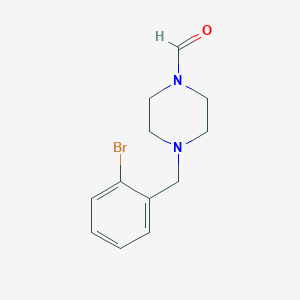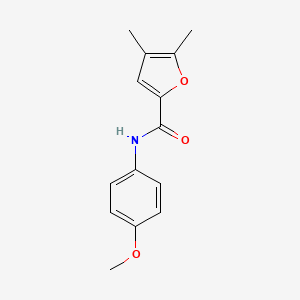
N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide, commonly known as CHDP, is a chemical compound with potential therapeutic applications. CHDP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been extensively studied for its anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
CHDP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in various animal models of inflammation and pain. CHDP has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, CHDP has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of CHDP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. CHDP has been shown to selectively inhibit the activity of COX-2, which is the isoform of COX that is induced during inflammation.
Biochemical and Physiological Effects:
CHDP has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. CHDP has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CHDP is its potential therapeutic applications, particularly in the treatment of inflammation, pain, cancer, and Alzheimer's disease. CHDP has also been shown to be well-tolerated in animal studies, which is an important consideration for the development of new therapeutics. However, one of the limitations of CHDP is its relatively low potency compared to other N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on CHDP. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of more potent analogs of CHDP that may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of CHDP and to better understand its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of CHDP in humans.
Métodos De Síntesis
The synthesis of CHDP involves the reaction between 5-chloro-2-hydroxyaniline and 3,5-dimethylphenol in the presence of acetic anhydride and sodium acetate. The resulting product is then reacted with ethyl chloroacetate to obtain CHDP. The synthesis of CHDP has been reported in several research studies, and the yield of the reaction can be optimized by varying the reaction conditions.
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-11(2)7-13(6-10)21-9-16(20)18-14-8-12(17)3-4-15(14)19/h3-8,19H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDVZTGNWDJWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5831801.png)
![N-(tert-butyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5831804.png)

![isobutyl {5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5831821.png)



![3,4-dichloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide](/img/structure/B5831852.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)
![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)